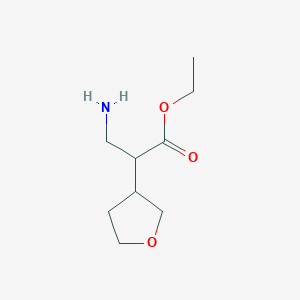![molecular formula C24H29N3O3S2 B2833675 2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932496-79-2](/img/structure/B2833675.png)
2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process may include:
Formation of the Spiro Core: This step involves the cyclization of appropriate precursors to form the spiro linkage.
Introduction of Functional Groups: Functional groups such as benzylsulfonyl, methoxyphenyl, and propylthio are introduced through various substitution reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and safety.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of various functional groups suggests it could interact with biological targets in unique ways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene would depend on its specific application. Generally, the compound may exert its effects through:
Molecular Targets: Interacting with specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways to produce a desired effect.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures.
Sulfonyl Compounds: Compounds containing the sulfonyl functional group.
Thio Compounds: Compounds containing sulfur atoms.
Uniqueness
The uniqueness of 2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene lies in its combination of functional groups and spiro structure. This combination may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-benzylsulfonyl-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-3-17-31-23-22(20-9-11-21(30-2)12-10-20)25-24(26-23)13-15-27(16-14-24)32(28,29)18-19-7-5-4-6-8-19/h4-12H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGJVFMSYJWORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
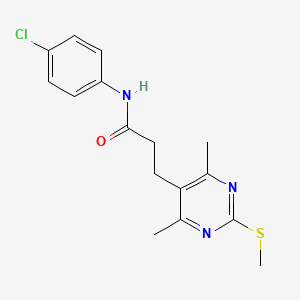
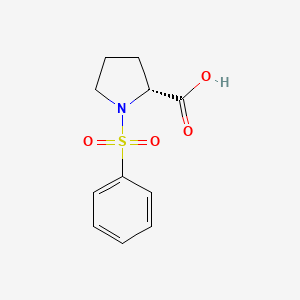
![3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2833595.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B2833596.png)
![2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2833597.png)
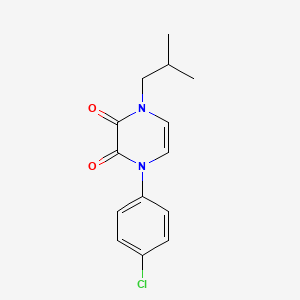
![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)
![5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2833603.png)
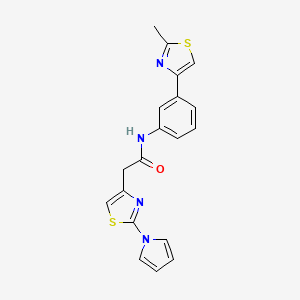
![4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833606.png)
![3-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2833609.png)
![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)

